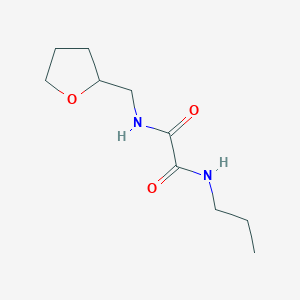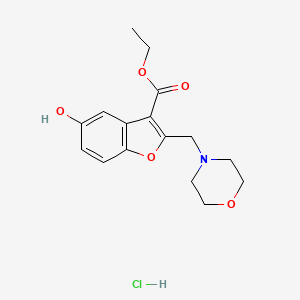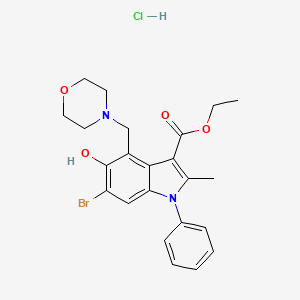
N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride
説明
N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride, also known as ABP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. ABP has been found to have various biochemical and physiological effects, making it a promising candidate for research in the fields of neuroscience and cancer biology.
作用機序
The mechanism of action of N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride involves the inhibition of MAO-B activity and induction of apoptosis in cancer cells. MAO-B is an enzyme that breaks down dopamine, a neurotransmitter that is involved in the regulation of movement, mood, and reward. By inhibiting MAO-B activity, this compound may increase dopamine levels in the brain, which could have therapeutic implications for neurodegenerative diseases such as Parkinson's disease. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteolytic enzymes that are involved in programmed cell death.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of MAO-B activity, induction of apoptosis in cancer cells, and increased dopamine levels in the brain. In addition, this compound has been found to have antioxidant properties and to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
実験室実験の利点と制限
One advantage of N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride for lab experiments is its specificity for MAO-B inhibition and induction of apoptosis in cancer cells. This specificity allows researchers to study the effects of this compound on these specific pathways without affecting other pathways in the cell. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride. One direction is the development of this compound derivatives with improved specificity and reduced toxicity. Another direction is the investigation of the effects of this compound on other pathways in the cell, such as the regulation of gene expression. Additionally, the therapeutic potential of this compound for the treatment of neurodegenerative diseases and cancer should be further explored through preclinical and clinical studies.
科学的研究の応用
N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride has been found to have potential therapeutic applications in the fields of neuroscience and cancer biology. In neuroscience, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine. This inhibition of MAO-B activity may have implications for the treatment of neurodegenerative diseases such as Parkinson's disease. In cancer biology, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
特性
IUPAC Name |
N-(2-acetyl-1-benzofuran-3-yl)-2-piperidin-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.ClH/c1-12(20)17-16(13-7-3-4-8-14(13)22-17)18-15(21)11-19-9-5-2-6-10-19;/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPMAEGKZWLTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CN3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-butyl-1-[(3,5-dimethylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983249.png)


![3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3983257.png)

![2-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-6-methylpyridin-3-ol](/img/structure/B3983284.png)

![ethyl 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3983296.png)



![3,4-dimethoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B3983338.png)